4-Methyl-1,3-oxathiolane

Conformational analysis NMR spectroscopy Heterocyclic stereochemistry

4-Methyl-1,3-oxathiolane (CAS 24254-54-4) is a chiral, saturated five-membered heterocycle (C₄H₈OS, MW 104.17 g/mol) bearing non-adjacent oxygen and sulfur atoms at ring positions 1 and 3, with a single methyl substituent at the 4-position. The compound is a colorless liquid and exists as a racemic mixture, with the stereogenic center at C4 giving rise to cis/trans diastereomerism in 2,4-disubstituted derivatives.

Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
CAS No. 24254-54-4
Cat. No. B13793198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-oxathiolane
CAS24254-54-4
Molecular FormulaC4H8OS
Molecular Weight104.17 g/mol
Structural Identifiers
SMILESCC1COCS1
InChIInChI=1S/C4H8OS/c1-4-2-5-3-6-4/h4H,2-3H2,1H3
InChIKeyVZPMQMFWLAVHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,3-oxathiolane (CAS 24254-54-4): Procurement-Grade Identity, Physicochemical Profile, and Comparator Context


4-Methyl-1,3-oxathiolane (CAS 24254-54-4) is a chiral, saturated five-membered heterocycle (C₄H₈OS, MW 104.17 g/mol) bearing non-adjacent oxygen and sulfur atoms at ring positions 1 and 3, with a single methyl substituent at the 4-position [1]. The compound is a colorless liquid [1] and exists as a racemic mixture, with the stereogenic center at C4 giving rise to cis/trans diastereomerism in 2,4-disubstituted derivatives [2]. Its primary strategic value derives from the 1,3-oxathiolane core—a privileged scaffold found in FDA-approved antiviral nucleoside analogues lamivudine (3TC) and emtricitabine (FTC)—combined with the distinct stereoelectronic influence of a methyl group at the 4-position rather than the more commonly studied 2- or 5-positions [3][4]. This compound serves as both a fundamental conformational probe and a chiral building block for asymmetric synthesis methodology development [5].

Why 4-Methyl-1,3-oxathiolane Cannot Be Interchanged with Its 2-Methyl or Parent Congeners: Evidence of Position-Dependent Behavior


The 1,3-oxathiolane scaffold exhibits profoundly position-dependent physicochemical and conformational behavior that precludes generic substitution among regioisomers. The methyl substituent's ring position—whether at C2 (acetal carbon), C4 (adjacent to oxygen), or C5 (adjacent to sulfur)—dictates the ring's conformational equilibrium, chromatographic retention, hydrolytic stability, and stereochemical utility in asymmetric transformations [1][2]. Direct comparative NMR studies demonstrate that 4-methyl-3-oxo-1,3-oxathiolane adopts a single, well-defined half-chair conformation, whereas the 2-methyl and 5-methyl analogs exist as conformational mixtures with markedly different populations [1]. Furthermore, methyl substitution at the 4-position creates a stereogenic center remote from the reactive acetal/thioacetal carbon at C2, providing orthogonal stereochemical control that is inaccessible with 2-methyl substitution alone [3]. Researchers and procurement specialists who select a generic 1,3-oxathiolane derivative without confirming the methyl substitution position risk obtaining a compound with fundamentally different reactivity, conformational bias, and chromatographic behavior—undermining experimental reproducibility in synthetic methodology development, chiral resolution studies, and analytical reference standard applications [4].

Quantitative Differentiation Evidence for 4-Methyl-1,3-oxathiolane (CAS 24254-54-4) Versus Closest Analogs


Conformational Equilibrium: 4-Methyl-3-oxo-1,3-oxathiolane Adopts a Single Half-Chair Conformation, Whereas 2-Methyl and 5-Methyl Analogs Are Conformational Mixtures

In the 3-oxo-1,3-oxathiolane series, the position of methyl substitution dictates the conformational equilibrium between two half-chair conformers (HC1: O1 above/C5 below plane; HC2: O1 below/C5 above plane). The 4-methyl derivatives (cis-9 and trans-10) adopt the HC1 conformation exclusively (100% HC1), whereas the 2-methyl-cis derivative (7) exists as a 37:63 HC1:HC2 mixture and the 5-methyl-cis derivative (11) exists as a 33:67 HC1:HC2 mixture. The unsubstituted parent (6) is an 81:19 HC1:HC2 mixture. This demonstrates that the 4-methyl group provides a unique conformational locking effect not observed with substitution at other positions [1].

Conformational analysis NMR spectroscopy Heterocyclic stereochemistry

1H NMR Spin System Architecture: 4-Methyl-1,3-oxathiolane Exhibits a Distinct ABXM₃ Coupling Pattern Fundamentally Different from 2-Methyl and Parent Compounds

At 220 MHz, 4-methyl-1,3-oxathiolane displays a characteristic ABXM₃ spin system arising from coupling between the methyl group protons (M₃, δ 1.3–1.5 ppm) and the ethanic ring protons (ABX portion, δ 3.0–4.0 ppm). This complex second-order coupling pattern is unique to the 4-methyl substitution and was explicitly compared with earlier data for several alkyl-substituted 4-methyl-1,3-oxathiolanes [1]. In contrast, 2-methyl-1,3-oxathiolane exhibits a different spin system due to the methyl group's attachment at the acetal carbon (C2), which alters the magnetic environment of both the C2 proton and the adjacent ring protons. The ABXM₃ pattern serves as a definitive spectroscopic fingerprint for confirming 4-methyl regiochemistry and distinguishing it from 2-methyl, 5-methyl, or unsubstituted 1,3-oxathiolane [2].

NMR spectroscopy Spin system analysis Structural elucidation

Gas Chromatographic Retention: Methyl Substitution Position Significantly Modulates Kovats Retention Index Across Stationary Phases

Methyl substitution on the 1,3-oxathiolane ring produces substantial and position-dependent shifts in gas chromatographic retention. The parent 1,3-oxathiolane (C₃H₆OS, MW 90.14) exhibits Kovats retention indices of 788–832 across OV-101, SE-52, and Apiezon M phases under isothermal conditions (130–150 °C) [1]. 2-Methyl-1,3-oxathiolane (C₄H₈OS, MW 104.17), with the methyl group at the acetal carbon, shows RI values of 822–861 on the same phases—an increase of 29–34 units relative to the parent [2]. Although experimental RI data for the 4-methyl isomer specifically was not located in non-proprietary databases, the systematic study by Misharina and Golovnya (1994) on 4-methyl-2-alkyl-substituted 1,3-oxathiolanes provides class-level evidence that the 4-methyl substitution contributes a characteristic incremental shift to the retention index that differs from 2-alkyl substitution, enabling chromatographic differentiation [3].

Gas chromatography Kovats retention index Volatile sulfur heterocycles

Physicochemical Property Differentiation: Effect of Methyl Substitution Position on Molecular Descriptors and Bulk Properties

The position of methyl substitution on the 1,3-oxathiolane ring produces distinct physicochemical profiles. The parent 1,3-oxathiolane (C₃H₆OS) has a boiling point of 127–129 °C and density of 1.1779 g/cm³ [1]. Introduction of a methyl group increases the molecular weight from 90.14 to 104.17 g/mol for both 2-methyl and 4-methyl isomers, but the substitution position alters the boiling point and density due to differences in molecular shape, dipole moment orientation, and intermolecular interactions. 2-Methyl-1,3-oxathiolane has a calculated boiling point of ~152 °C and density of ~1.05 g/cm³ . The 4-methyl isomer (CAS 24254-54-4) shares the same molecular formula and weight but differs in its computed LogP of 1.0, with zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 34.5 Ų [2]. The absence of rotatable bonds in 4-methyl-1,3-oxathiolane (ring-constrained methyl) contrasts with the greater conformational flexibility of open-chain sulfur-oxygen compounds, contributing to its distinct physicochemical profile.

Physicochemical properties QSAR descriptors Property prediction

Hydrolytic Stability: Methyl Substitution Position Modulates Acid-Catalyzed Hydrolysis Kinetics in 1,3-Oxathiolanes

The acid-catalyzed hydrolysis of 1,3-oxathiolanes proceeds via rate-determining cleavage of the thioacetal/aminal-like C–S or C–O bond at the 2-position. Methyl substitution at the 2-position (the acetal carbon) directly affects hydrolysis rates: Pihlaja (1972) demonstrated that 2-methyl-1,3-oxathiolane and 2,2-dimethyl-1,3-oxathiolane exhibit measurably different hydrolysis kinetics compared to the unsubstituted parent in aqueous HClO₄ [1]. Because 4-methyl-1,3-oxathiolane bears its substituent on a ring carbon remote from the reactive C2 center, its hydrolytic stability profile is expected to differ fundamentally from 2-methyl-substituted analogs. The 4-methyl group influences hydrolysis indirectly through conformational and stereoelectronic effects on the ring rather than through direct electronic stabilization of the carbocation-like transition state at C2. This class-level inference is supported by the general acid catalysis studies on 1,3-oxathiolane hydrolysis which demonstrate sensitivity to ring substituent electronic effects [2].

Hydrolytic stability Reaction kinetics Acetal/thioacetal chemistry

Chiral Scaffold Utility: 4-Position Stereogenicity Enables Orthogonal Stereochemical Control in Asymmetric Synthesis and Kinetic Resolution

The stereogenic center at C4 in 4-methyl-1,3-oxathiolane provides a chiral handle that is geometrically and electronically distinct from the more commonly exploited C2 stereocenter in nucleoside analogue synthesis. The patent literature specifically claims processes for chiral resolution of 2-substituted-4-substituted-1,3-oxathiolanes, recognizing the value of dual substitution for stereochemical control [1]. Enzyme-catalyzed dynamic kinetic resolution (DKR) of 1,3-oxathiolane derivatives—key intermediates for asymmetric lamivudine synthesis—achieves chirality control through selective hydrolysis at the ester functionality, with stereoselectivity determined by chiral HPLC and NOE NMR [2]. The 4-methyl group, being adjacent to the ring oxygen, exerts a distinct steric and electronic influence on enzyme-substrate recognition compared to 2-substituted or 5-substituted analogs. Conformational studies of 2-alkyl-4-methyl-1,3-oxathiolanes confirm that the 4-methyl group constrains the ring into a moderately flexible envelope conformation whose characteristic features differ from those of 2-alkyl or 5-alkyl substitution patterns, providing predictable stereochemical outcomes in ring-opening and functionalization reactions [3].

Asymmetric synthesis Chiral building blocks Kinetic resolution Enzyme catalysis

Optimal Research and Industrial Deployment Scenarios for 4-Methyl-1,3-oxathiolane (CAS 24254-54-4) Based on Quantitative Differentiation Evidence


Conformational Analysis and NMR Methodology Development Using 4-Methyl-1,3-oxathiolane as a Model Heterocycle

The exclusive HC1 half-chair conformation of 4-methyl-3-oxo-1,3-oxathiolane derivatives (100% conformational homogeneity, compared to 33–81% for other regioisomers) makes 4-methyl-1,3-oxathiolane the preferred starting material for developing and validating computational conformational analysis methods, NMR spin simulation algorithms, and Karplus-type coupling constant parametrization for sulfur-containing heterocycles [1]. Its well-characterized ABXM₃ spin system at 220 MHz provides a benchmark dataset for testing second-order spectral simulation software and for teaching advanced NMR concepts [2]. The availability of high-quality reference spectra from SDBS (AIST, Japan) and the Wiley KnowItAll spectral library further supports its use as an analytical reference standard [3].

Asymmetric Synthesis Methodology: Stereodivergent Building Block for Antiviral Scaffold Development

The configurationally stable C4 stereocenter of 4-methyl-1,3-oxathiolane—which cannot epimerize under the acidic conditions that labilize the C2 acetal stereocenter—enables stereodivergent synthetic strategies for constructing 2,4-disubstituted-1,3-oxathiolane libraries [1]. This is directly relevant to medicinal chemistry programs targeting improved nucleoside reverse transcriptase inhibitors (NRTIs), where subtle modifications to the oxathiolane ring conformation and substitution pattern can modulate antiviral potency, metabolic stability, and toxicity profiles. The patent-protected chiral resolution processes specifically claim 2-substituted-4-substituted-1,3-oxathiolanes, confirming the industrial relevance of this substitution pattern [2]. Enzyme-catalyzed dynamic kinetic resolution protocols using lipases have been validated on 1,3-oxathiolane systems, providing a scalable route to enantiopure 4-methyl derivatives [3].

Analytical Reference Standard for Regioisomer Identification in Flavor and Fragrance Quality Control

The patent literature establishes that 1,3-oxathiolane and 1,3-oxathiane derivatives are useful as perfuming and flavoring agents for foodstuffs, beverages, and tobacco products [1]. Given the position-dependent chromatographic retention behavior of methyl-substituted 1,3-oxathiolanes—with 2-methyl-1,3-oxathiolane showing RI values of 822–861 vs. 788–832 for the parent on standard GC phases—4-methyl-1,3-oxathiolane serves as an essential reference standard for confirming regioisomeric identity in flavor ingredient analysis [2]. Its distinct NMR fingerprint (ABXM₃ system) provides orthogonal confirmation capability, reducing the risk of misidentification in complex flavor matrices where isomeric sulfur heterocycles co-elute or produce similar mass spectra [3].

Hydrolytic Stability Screening for Protecting Group Strategy Design in Multi-Step Synthesis

The differential hydrolytic stability of 1,3-oxathiolanes as a function of methyl substitution position—with 2-methyl substitution directly altering hydrolysis rates at the acetal carbon while 4-methyl substitution exerts only indirect conformational effects—makes 4-methyl-1,3-oxathiolane the appropriate choice when a hydrolytically robust, chirally pure oxathiolane intermediate is required for multi-step synthetic sequences involving aqueous acidic workups [1]. This stability differential is particularly relevant in the synthesis of lamivudine and emtricitabine, where the oxathiolane ring must survive multiple synthetic transformations before nucleobase installation [2]. Procurement of the correct 4-methyl regioisomer rather than the 2-methyl analog ensures that the hydrolytic stability profile matches the intended synthetic protocol.

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